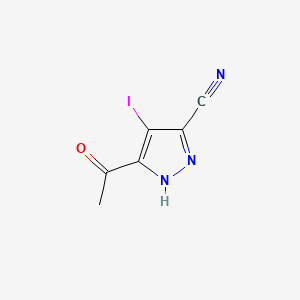
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile: is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of an acetyl group at the 5-position, an iodine atom at the 4-position, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1H-pyrazole-3-carbonitrile as the starting material.
Halogenation: The pyrazole ring is halogenated using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl), to introduce the iodine atom at the 4-position.
Acetylation: The iodinated pyrazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to introduce the acetyl group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficient production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Iodine monochloride (ICl) or hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base, such as pyridine.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Amines.
Substitution: Amines, ethers, or other substituted pyrazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: Pyrazole derivatives, including 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile, have been studied for their biological activities. They exhibit potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the use of this compound in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
5-Iodo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an acetyl group.
1H-Pyrazole-3-carbonitrile: The parent compound without iodine or acetyl groups.
This comprehensive overview highlights the significance of 5-Acetyl-4-iodo-1H-pyrazole-3-carbonitrile in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C6H4IN3O |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
5-acetyl-4-iodo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4IN3O/c1-3(11)6-5(7)4(2-8)9-10-6/h1H3,(H,9,10) |
InChI Key |
CLBRREIWHXJJCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NN1)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















